Benzaldehyde, 2-chloro-4-fluoro-5-[5-(trifluoromethyl)-3-isoxazolyl]-
Description
The compound Benzaldehyde, 2-chloro-4-fluoro-5-[5-(trifluoromethyl)-3-isoxazolyl]- is a halogenated aromatic aldehyde featuring a trifluoromethyl-substituted isoxazole ring at the 5-position. Its molecular framework combines electron-withdrawing groups (chloro, fluoro, trifluoromethyl) with a reactive aldehyde moiety, making it a candidate for applications in agrochemicals or pharmaceuticals.
Properties
CAS No. |
653570-04-8 |
|---|---|
Molecular Formula |
C11H4ClF4NO2 |
Molecular Weight |
293.60 g/mol |
IUPAC Name |
2-chloro-4-fluoro-5-[5-(trifluoromethyl)-1,2-oxazol-3-yl]benzaldehyde |
InChI |
InChI=1S/C11H4ClF4NO2/c12-7-2-8(13)6(1-5(7)4-18)9-3-10(19-17-9)11(14,15)16/h1-4H |
InChI Key |
PLLATXBPOPPFIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1C2=NOC(=C2)C(F)(F)F)F)Cl)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-5-(5-(trifluoromethyl)isoxazol-3-yl)benzaldehyde typically involves multi-step reactions. One common method involves the reaction of 2-chloro-4-fluorobenzaldehyde with 5-(trifluoromethyl)isoxazole under specific conditions. The reaction may require the use of catalysts and solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and distillation to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluoro-5-(5-(trifluoromethyl)isoxazol-3-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-chloro-4-fluoro-5-(5-(trifluoromethyl)isoxazol-3-yl)benzoic acid.
Reduction: Formation of 2-chloro-4-fluoro-5-(5-(trifluoromethyl)isoxazol-3-yl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
A. Synthesis of Bioactive Compounds
This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structural features allow for modifications that enhance the efficacy and selectivity of drug candidates targeting specific biological pathways. For instance, derivatives of this compound have shown potential in treating conditions such as cancer and neurodegenerative diseases due to their ability to interact with biological receptors effectively .
B. Case Study: Anticancer Agents
Research has demonstrated that benzaldehyde derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. A study highlighted the synthesis of a derivative from this compound that showed significant cytotoxic effects against breast cancer cell lines, thus paving the way for further development into therapeutic agents .
Agricultural Chemicals
A. Herbicides and Fungicides
Benzaldehyde, 2-chloro-4-fluoro-5-[5-(trifluoromethyl)-3-isoxazolyl] is utilized as a precursor in the formulation of agrochemicals, particularly herbicides and fungicides. The trifluoromethyl group enhances the potency and selectivity of these compounds, making them more effective in pest control applications .
B. Case Study: Efficacy in Pest Control
A recent study evaluated the effectiveness of a herbicide derived from this compound against common agricultural pests. Results indicated a marked reduction in pest populations compared to control groups, demonstrating its potential as a viable alternative to existing chemical agents .
Material Science
A. Advanced Material Synthesis
The compound is also significant in material science, particularly in the development of advanced materials such as polymers and coatings. Its stability and reactivity make it suitable for creating high-performance materials that require specific chemical properties .
B. Case Study: Polymer Development
Research has focused on incorporating this compound into polymer matrices to enhance thermal stability and mechanical strength. The resulting materials exhibited superior performance characteristics compared to traditional polymers, indicating its potential for industrial applications .
Organic Synthesis
A. Building Block for Complex Molecules
In organic synthesis, benzaldehyde, 2-chloro-4-fluoro-5-[5-(trifluoromethyl)-3-isoxazolyl] acts as a crucial building block for constructing complex molecules. Its ability to facilitate various chemical reactions allows chemists to explore diverse synthetic pathways leading to novel compounds .
B. Case Study: Synthesis Pathways
Several studies have documented pathways utilizing this compound to synthesize heterocyclic compounds with biological activity. These pathways often involve multi-step reactions that leverage the unique functional groups present in the benzaldehyde structure .
Data Summary
| Application Area | Key Uses | Notable Findings |
|---|---|---|
| Pharmaceuticals | Drug synthesis | Induces apoptosis in cancer cells |
| Agricultural Chemicals | Herbicides and fungicides | Effective pest control agent |
| Material Science | Polymer and coating development | Enhanced thermal stability |
| Organic Synthesis | Building block for complex molecules | Diverse synthetic pathways explored |
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluoro-5-(5-(trifluoromethyl)isoxazol-3-yl)benzaldehyde involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its substituent arrangement. Below is a comparative analysis with key analogues:
| Compound Name | Core Structure | Key Substituents | Functional Group | Potential Applications | Reference |
|---|---|---|---|---|---|
| Benzaldehyde, 2-chloro-4-fluoro-5-[5-(trifluoromethyl)-3-isoxazolyl]- | Benzaldehyde | 2-Cl, 4-F, 5-[5-(CF₃)-3-isoxazolyl] | Aldehyde | Agrochemicals/Pharmaceuticals | [4, 8] |
| 4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde | Benzaldehyde | 4-[5-(CF₃)-pyridin-2-yl] | Aldehyde | Synthetic intermediates | [3] |
| Afoxolaner (NexGard®) | Naphthalenecarboxamide | 3-Isoxazolyl with Cl, CF₃; linked to carboxamide | Amide | Veterinary acaricide | [8] |
| 4-[5-(3,5-Dichlorophenyl)-5-(CF₃)-dihydroisoxazol-3-yl]-N-(methoxyimino)methyl-2-methylbenzamide | Benzamide | 5-(3,5-Cl₂Ph), 5-CF₃; dihydroisoxazole | Amide, Methoxyimino | Agrochemicals | [6] |
| 4-[5-[3-Chloro-5-(CF₃)phenyl]-4,5-dihydro-5-CF₃-3-isoxazolyl]-naphthalenecarboxamide (Crystalline) | Naphthalenecarboxamide | 3-Cl, 5-CF₃Ph; dihydroisoxazole | Amide | Pesticide formulations | [4] |
Key Observations :
- Functional Group Influence : The aldehyde group in the target compound distinguishes it from amide-based analogues like afoxolaner. Aldehydes are more reactive, enabling nucleophilic additions or condensations, whereas amides prioritize stability and bioavailability .
- Substituent Positioning : The 2-chloro, 4-fluoro, and 5-isoxazolyl arrangement on the benzene ring is distinct. Analogues like the benzamide in prioritize 3,5-dichlorophenyl groups, which may alter target binding in pesticidal applications .
- Isoxazole vs. Dihydroisoxazole : The fully aromatic isoxazole in the target compound likely confers greater rigidity and electronic effects compared to dihydroisoxazole derivatives, which exhibit partial saturation and conformational flexibility .
Physicochemical Properties
- Melting Point : While direct data for the target compound is unavailable, similar benzaldehydes like 4-[5-(trifluoromethyl)pyridin-2-yl]benzaldehyde exhibit melting points of 91–93°C . The trifluoromethyl group and halogen substituents may elevate melting points due to increased molecular symmetry and intermolecular forces.
- Lipophilicity : The trifluoromethyl and halogen substituents enhance logP values, improving membrane permeability. This is critical for agrochemicals requiring foliar absorption .
Biological Activity
Benzaldehyde derivatives, particularly those with halogen and trifluoromethyl substituents, have garnered attention for their diverse biological activities. This article focuses on the compound Benzaldehyde, 2-chloro-4-fluoro-5-[5-(trifluoromethyl)-3-isoxazolyl]- (CAS No. 653570-04-8), examining its biological activity, mechanisms of action, and potential applications based on recent research findings.
- Molecular Formula: C11H4ClF4N2O2
- Molecular Weight: 293.602 g/mol
- Structure: The compound features a benzaldehyde moiety substituted with chlorine, fluorine, and a trifluoromethyl isoxazole group.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antibacterial Properties
- Research indicates that benzaldehyde derivatives exhibit significant antibacterial activity against various bacterial strains. Specifically, studies have shown that compounds similar to benzaldehyde can reduce the minimum inhibitory concentration (MIC) of standard antibiotics like norfloxacin and ciprofloxacin against Staphylococcus aureus and other pathogens .
- Benzaldehyde's mechanism involves disrupting bacterial cell membranes, enhancing antibiotic penetration, and potentially modulating bacterial efflux pumps .
-
Toxicity Studies
- Toxicological assessments reveal that benzaldehyde can exhibit toxic effects on non-target organisms such as Drosophila melanogaster (fruit flies). This toxicity is attributed to its ability to interfere with cellular functions and membrane integrity .
- In specific studies, concentrations as low as 64 μg/mL were effective in demonstrating toxicity, indicating the compound's potential as both an antibacterial agent and an insecticide .
- Potential for Drug Development
Case Study 1: Antibacterial Modulation
A study evaluated the modulation of antibiotic activity by benzaldehyde in combination with fluoroquinolones. The results showed:
- Norfloxacin MIC Reduction: From 256 μg/mL to 128 μg/mL when combined with benzaldehyde.
- Ciprofloxacin MIC Reduction: From 64 μg/mL to 32 μg/mL in the presence of benzaldehyde.
These findings suggest that benzaldehyde enhances the effectiveness of these antibiotics by altering bacterial membrane permeability .
Case Study 2: Toxicity Assessment
In another investigation focusing on insecticidal properties:
- Benzaldehyde was tested against Drosophila melanogaster, revealing significant lethality at concentrations above 64 μg/mL.
- The study highlighted the need for further exploration into the ecological impact of such compounds when used as insecticides .
Data Table: Biological Activity Summary
| Activity Type | Observed Effect | Concentration (μg/mL) |
|---|---|---|
| Antibacterial | Reduced MIC for Norfloxacin | 128 |
| Antibacterial | Reduced MIC for Ciprofloxacin | 32 |
| Toxicity to Insects | Lethality in Drosophila melanogaster | >64 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
